molecular formula C12H12ClN B166197 2-Chloro-4,6,8-trimethylquinoline CAS No. 139719-24-7

2-Chloro-4,6,8-trimethylquinoline

Cat. No. B166197
M. Wt: 205.68 g/mol
InChI Key: QELGNYILIXTHBQ-UHFFFAOYSA-N
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Description

2-Chloro-4,6,8-trimethylquinoline is a chemical compound with the molecular formula C12H12ClN . It has a molecular weight of 205.68 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6,8-trimethylquinoline consists of a quinoline ring system with chlorine and methyl groups attached .


Physical And Chemical Properties Analysis

2-Chloro-4,6,8-trimethylquinoline is a solid compound . Its empirical formula is C12H12ClN and it has a molecular weight of 205.68 .

Scientific Research Applications

  • Catalysis in Organic Synthesis

    • 2-Chloro-4,6,8-trimethylquinoline derivatives have been utilized in catalysis, particularly in C–N coupling reactions. A study by Fotie et al. (2012) describes the preparation of dimeric 1,2-dihydro-2,2,4-trimethylquinolines via a silver-catalyzed dimerization, showcasing the use of 2-Chloro-4,6,8-trimethylquinoline in facilitating C–N bond formation in organic synthesis (Fotie et al., 2012).
  • Synthesis and Structural Studies

    • The compound has been involved in the synthesis of various heterocyclic compounds. For example, Tkachev et al. (2017) reported on the synthesis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, indicating the role of 2-Chloro-4,6,8-trimethylquinoline in the formation of complex molecules with potential applications in chemical research (Tkachev et al., 2017).
  • Chemical Synthesis and Biological Evaluation

    • The versatility of 2-Chloro-4,6,8-trimethylquinoline is evident in its use in the synthesis of biologically active compounds. A study by Liu et al. (2007) discusses the synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline, illustrating its use in creating compounds with potential pharmacological applications (Liu et al., 2007).
  • Antioxidant Applications

    • Blaszczyk et al. (2013) explored the use of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) as an antioxidant in animal feed. This research highlights the potential of derivatives of 2-Chloro-4,6,8-trimethylquinoline in protecting against lipid peroxidation (Blaszczyk et al., 2013).
  • Chemosensory Applications

    • Prodi et al. (2001) developed a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 compound that responds selectively to Cd2+ ions, demonstrating a potential application of 2-Chloro-4,6,8-trimethylquinoline derivatives in the development of chemosensors for heavy metal detection (Prodi et al., 2001).

Safety And Hazards

When handling 2-Chloro-4,6,8-trimethylquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-chloro-4,6,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-9(3)12-10(5-7)8(2)6-11(13)14-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELGNYILIXTHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296526
Record name 2-chloro-4,6,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6,8-trimethylquinoline

CAS RN

139719-24-7
Record name 2-Chloro-4,6,8-trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139719-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4,6,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RIG Rycroft - Contact Dermatitis, 1981 - Wiley Online Library
A case is reported of allergic contact dermatitis from 4–bromoacetoacet‐2, 4–dimethylani1ide and 4–bromomelhyl‐6, 8–dimcthyl‐2(1H)‐quinolone in a 19–year‐old chemical laboratory …
Number of citations: 16 onlinelibrary.wiley.com

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